molecular formula C13H9N5 B12514358 4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile

4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile

Katalognummer: B12514358
Molekulargewicht: 235.24 g/mol
InChI-Schlüssel: ZKQFEJOOCKPJKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile is a heterocyclic compound that features an imidazo[1,5-c]pyrimidine core fused with a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile typically involves the cyclization of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. The reaction is usually carried out under acidic conditions, which facilitates the formation of the imidazo[1,5-c]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile is unique due to its specific substitution pattern and the presence of the benzonitrile group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Eigenschaften

Molekularformel

C13H9N5

Molekulargewicht

235.24 g/mol

IUPAC-Name

4-(5-aminoimidazo[1,5-c]pyrimidin-3-yl)benzonitrile

InChI

InChI=1S/C13H9N5/c14-7-9-1-3-10(4-2-9)12-17-8-11-5-6-16-13(15)18(11)12/h1-6,8H,(H2,15,16)

InChI-Schlüssel

ZKQFEJOOCKPJKT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)C2=NC=C3N2C(=NC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.